N-(3-Amino-2-methylphenyl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRBBMTNXPHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide typically involves the reaction of 3-amino-2-methylphenylamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide can be used in polar solvents like ethanol or methanol.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the chlorobenzamide moiety.
Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The amino group and the chlorobenzamide moiety play crucial roles in binding to these targets. The compound may inhibit the activity of certain enzymes or receptors by forming stable complexes with them. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
4-Chlorobenzamide Derivatives with Heterocyclic Moieties
N-(Benzothiazol-2-yl)-4-chlorobenzamide (1.2e)
- Structure: A benzothiazole ring replaces the 3-amino-2-methylphenyl group.
- Properties : Higher melting point (202–212°C) and molecular weight (289.01 g/mol) compared to the target compound, suggesting enhanced crystalline stability .
N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide (13)
- Structure: Incorporates a benzimidazole ring, known for CNS-targeting interactions.
- Synthesis : Yield of 57% via condensation reactions .
N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide (5c)
Substituted Phenyl Analogues
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide
- Structure : Additional chloro substituent at the 4-position of the benzamide ring.
- Synthesis : Scalable three-step process from 3-nitro-4-chlorobenzoic acid, suitable for industrial production .
N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide
- Structure : Methoxy group at the 2-position of the phenyl ring.
- Impact : The methoxy group may enhance lipophilicity and bioavailability compared to the target’s methyl group .
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide
- Structure: Nitro group replaces the amino group; chloro and methyl groups on the phenyl ring.
Benzamide Derivatives with Extended Scaffolds
Z-4b and E-4b (Benzofurooxazole-4-chlorobenzamides)
Comparative Data Table
Key Findings and Implications
- Structural Influences: Electron-Donating Groups (e.g., amino, methyl): Enhance solubility and hydrogen-bonding capacity, as seen in the target compound . Electron-Withdrawing Groups (e.g., nitro, chloro): Increase stability but may reduce bioavailability .
- Biological Activities :
- Synthetic Considerations: Industrial scalability is feasible for analogues like 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide , whereas fused-ring systems (e.g., Z-4b) require multi-step syntheses with variable yields .
Biological Activity
N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with an amino group and a chlorine atom, which are critical for its biological interactions. The presence of these functional groups enhances its reactivity and potential for enzyme inhibition.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have shown that it can inhibit the growth of different cancer cell lines. For instance, a study demonstrated that analogues of this compound displayed IC50 values ranging from 0.96 µM to 4.23 µM against leukemia cell lines such as NB4, HL60, MV4-11, and K562 .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| NB4 | 0.96 |
| HL60 | 1.62 |
| MV4-11 | 1.90 |
| K562 | 4.23 |
The mechanisms underlying its anticancer effects may involve the inhibition of specific signaling pathways related to cell proliferation and survival, such as Src signaling and tubulin polymerization .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Studies suggest that compounds with similar structures can disrupt microbial cell membranes and inhibit DNA methylation processes, positioning them as candidates for antimicrobial agents.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways crucial for cancer cell survival and proliferation.
- Cell Membrane Disruption : Its structural characteristics allow it to disrupt microbial cell membranes, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Leukemia Cell Lines : A study found that derivatives of this compound showed potent cytotoxicity against leukemia cells, suggesting that modifications to the benzamide scaffold could enhance activity against specific cancer types .
- Antimicrobial Testing : In vitro tests demonstrated that similar compounds exhibited significant antibacterial activity against various strains, indicating a broader spectrum of biological activity than previously understood .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Amino group, Chlorine | High | Moderate |
| N-(3-Amino-2-methylphenyl)propanamide | Lacks Chlorine | Moderate | Low |
| N-(3-Amino-2-methylphenyl)-3-chlorobenzamide | Different substitution pattern | High | Moderate |
This comparison illustrates how the presence of the chlorine atom in this compound contributes to its enhanced biological activities.
Q & A
Q. How can researchers design isotopic labeling experiments (e.g., ¹³C, ¹⁵N) to study the metabolic fate of this compound in bacterial systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
